![molecular formula C18H16F3N5OS B2612782 2-苯基-N-((6-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)噻唑-4-甲酰胺 CAS No. 2034556-17-5](/img/structure/B2612782.png)
2-苯基-N-((6-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It was found from a structure-based virtual screen made on IDO1 active site .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis
The molecular structure of the compound was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The compound is a result of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .科学研究应用
Anticancer Activity
The compound has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it exhibited excellent anti-tumor activity with low IC50 values, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity. Testing against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains revealed its inhibitory effects. Further studies could explore its mechanism of action and potential applications in combating bacterial infections .
Analgesic and Anti-Inflammatory Effects
Preliminary investigations suggest that this compound may possess analgesic and anti-inflammatory properties. These attributes are crucial for managing pain and inflammation associated with various conditions .
Antioxidant Potential
Antioxidants play a vital role in protecting cells from oxidative damage. The compound’s antioxidant activity warrants exploration, as it could contribute to overall health and disease prevention .
Enzyme Inhibition
The compound has shown inhibitory effects against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzyme inhibitors have implications in various physiological processes and diseases .
Antiviral Activity
Researchers have investigated the compound’s antiviral properties. While specific details are limited, further studies could explore its potential in combating viral infections .
In silico pharmacokinetic and molecular modeling studies have also been summarized, providing insights into its behavior within biological systems. Researchers hope that this review article will aid in the rational design and development of new target-oriented drugs based on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffolds for multifunctional disease treatment . Keep in mind that ongoing research may uncover additional applications and mechanisms of action for this intriguing compound. 🌟
作用机制
The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents . The compound is able to dysregulate the balance between immune tolerance and immunity, leading to an escape of the tumor cells from immune control .
未来方向
属性
IUPAC Name |
2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c19-18(20,21)12-6-7-14-24-25-15(26(14)9-12)8-22-16(27)13-10-28-17(23-13)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXHSHFYLYKDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。